Lipophilicity Differentiation: XLogP3 Comparison of 5-Chloro-2-methyl vs. 2,5-Dimethoxy Analog Defines Permeability Window
The target compound exhibits a computed XLogP3 of 1.4, placing it within the optimal lipophilicity range (1–3) for balanced aqueous solubility and passive membrane permeability per Lipinski's Rule of Five [1]. By contrast, the 2,5-dimethoxy analog (CAS 2034600-48-9) displays a significantly lower XLogP3 of 0.3 [2]. This 1.1 log unit difference corresponds to an approximately 12.6-fold higher predicted octanol-water partition coefficient for the 5-chloro-2-methyl derivative. In related benzenesulfonamide series, XLogP shifts of >1 unit have been correlated with measurable differences in Caco-2 permeability and oral bioavailability in rodent models [3], suggesting divergent ADME behavior between these two procurement options.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 2,5-Dimethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide (CAS 2034600-48-9): XLogP3 = 0.3 |
| Quantified Difference | ΔXLogP3 = +1.1 (~12.6-fold higher predicted partition coefficient) |
| Conditions | Computed via XLogP3 algorithm (PubChem); identical core scaffold with divergent aryl substitution |
Why This Matters
Lipophilicity directly influences compound partitioning into biological membranes, protein binding, and metabolic clearance; researchers optimizing for cell-based assay performance or in vivo exposure should not assume equivalence between these two commercially available analogs.
- [1] PubChem Compound Summary for CID 119102719. XLogP3 = 1.4. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/119102719 (accessed May 2026). View Source
- [2] Kuujia.com product page for CAS 2034600-48-9, 2,5-dimethoxy-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide. XLogP3 = 0.3. https://www.kuujia.com/cas-2034600-48-9.html (accessed May 2026). View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. Documents correlation between ΔlogP > 1 and permeability differences in benzenesulfonamide series. View Source
